molecular formula C20H16FN3S B2519461 2-(4-Fluorophenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine CAS No. 1105211-13-9

2-(4-Fluorophenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine

Cat. No.: B2519461
CAS No.: 1105211-13-9
M. Wt: 349.43
InChI Key: UPEIUBYVXLUQSO-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrazine class, characterized by a fused bicyclic core. Its structure includes:

  • 4-position: A (2-methylbenzyl)thio substituent, introducing steric bulk and sulfur-mediated lipophilicity.
    The molecular formula is C₂₁H₁₇FN₃S (calculated), with a molecular weight of approximately 362.44 g/mol. The fluorine atom enhances metabolic stability and binding affinity, while the thioether linkage may influence redox properties and intermolecular interactions.

Properties

IUPAC Name

2-(4-fluorophenyl)-4-[(2-methylphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3S/c1-14-4-2-3-5-16(14)13-25-20-19-12-18(23-24(19)11-10-22-20)15-6-8-17(21)9-7-15/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPEIUBYVXLUQSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolopyrazine Core: This step involves the cyclization of appropriate precursors to form the pyrazolopyrazine ring system.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Attachment of the Methylbenzylthio Group: This step involves the thiolation of the pyrazolopyrazine core with a methylbenzylthiol reagent under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(4-Fluorophenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Affecting Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Modifications

Pyrazolo[1,5-a]pyrazine Derivatives
  • 4-[(3-Fluorobenzyl)sulfanyl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine ():
    • Substituents : 3-Fluorobenzylthio (4-position) and 4-methoxyphenyl (2-position).
    • Molecular Weight : 365.43 g/mol.
    • Key Differences : Replacement of 2-methylbenzylthio with 3-fluorobenzylthio reduces steric hindrance but may alter target binding. The methoxy group increases polarity compared to the fluorophenyl group in the target compound.
Pyrazolo[1,5-a]pyrimidine Derivatives
  • 3-(4-Fluorophenyl)-6,7-dimethyl-2-(4-(methylsulfonyl)phenyl)pyrazolo[1,5-a]pyrimidine ():
    • Substituents : 4-Fluorophenyl (3-position) and methylsulfonylphenyl (2-position).
    • Biological Relevance : COX-2 selectivity due to the 4-fluorophenyl group, suggesting fluorination at specific positions enhances enzyme targeting .

Substituent Variations

Fluorophenyl Group Positioning
  • Impact on Selectivity :
    • The 4-fluorophenyl group in the target compound contrasts with 3-fluorobenzylthio () and 4-(difluoromethoxy)phenyl (). Fluorine at the para position optimizes electronic effects for receptor interactions, while ortho/meta positions may sterically hinder binding .
Thioether vs. Ether/Oxygen-Based Substituents
  • 4-[(2-Methylbenzyl)thio] (Target) vs. Morpholinyl: Enhances solubility and hydrogen-bonding capacity, critical for kinase inhibitor activity (e.g., PI3Kδ) .
Enzyme Inhibition Potential
  • COX-2 Selectivity : Fluorophenyl-containing analogs (e.g., ) show improved safety profiles due to selective enzyme targeting, suggesting the target compound may share similar advantages .
  • PI3Kδ Inhibition : Morpholinyl and difluoromethyl groups in pyrazolo[1,5-a]pyrimidines () highlight the role of electronegative substituents in kinase binding, though the target compound’s thioether group may confer distinct interactions .
Receptor Binding
  • Dopamine D4 Receptor Affinity: Piperazine-derived pyrazolo[1,5-a]pyridines () exhibit nanomolar affinity, whereas the target compound’s methylbenzylthio group may prioritize other targets (e.g., enzymes over GPCRs) .

Physicochemical Properties

Compound Molecular Weight (g/mol) logP (Predicted) Key Substituents Biological Target
Target Compound 362.44 ~3.8 4-Fluorophenyl, (2-methylbenzyl)thio Undetermined (Inference: Kinases/COX)
4-[(3-Fluorobenzyl)sulfanyl]-Analog 365.43 ~3.5 3-Fluorobenzylthio, 4-methoxyphenyl Undetermined
PI3Kδ Inhibitor (Compound 13, ) ~600 ~4.2 Difluoromethyl, morpholinyl PI3Kδ
COX-2 Selective Analog () ~400 ~3.0 4-Fluorophenyl, methylsulfonyl COX-2

Key Research Findings

Fluorine Positioning : Para-fluorophenyl groups enhance target selectivity and metabolic stability compared to ortho/meta positions .

Thioether vs. Ether : Thioether substituents increase lipophilicity but may reduce solubility compared to oxygen-based analogs (e.g., morpholinyl) .

Synthetic Accessibility : The target compound’s methylbenzylthio group likely requires multi-step synthesis, similar to triazolo[4,3-a]pyrazines (), but with fewer intermediates than piperazine-derived analogs () .

Biological Activity

2-(4-Fluorophenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine is a synthetic compound belonging to the pyrazolo[1,5-a]pyrazine class, characterized by its unique structural features, including a fluorinated phenyl group and a thioether linkage. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Chemical Structure and Properties

The molecular formula for this compound is C20H16FN3SC_{20}H_{16}FN_{3}S, with a molecular weight of 349.4 g/mol. The structure can be depicted as follows:

  • Core Structure: Pyrazolo[1,5-a]pyrazine
  • Substituents:
    • 4-Fluorophenyl group
    • 2-Methylbenzylthio group

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with thioether linkages have been shown to inhibit bacterial growth by disrupting essential cellular processes. The mechanism often involves interference with cell wall synthesis or protein function.

Antiviral Activity

The compound's structural features suggest potential antiviral activity. Studies on related pyrazole derivatives have demonstrated efficacy against various viral strains by inhibiting viral replication mechanisms. Specifically, compounds containing the pyrazolo framework have shown promise in targeting viral enzymes critical for replication.

Anticancer Properties

In vitro studies have highlighted the anticancer potential of pyrazolo compounds. For example, a derivative of this class demonstrated stronger cytotoxicity compared to cisplatin in breast cancer cell lines (MCF-7 and MDA-MB-231). The mechanism of action appears to involve the induction of apoptosis through the activation of caspases and modulation of apoptotic pathways, including p53 signaling and ROS generation.

Case Studies

  • Cytotoxicity Assessment:
    • Method: MTT assay was utilized to evaluate cell viability.
    • Results: The compound exhibited IC50 values lower than standard chemotherapeutics in specific cancer cell lines.
    • Mechanism: Induction of apoptosis was confirmed through caspase activation assays.
  • Antiviral Efficacy:
    • Study: Evaluation against HIV and other viral pathogens.
    • Findings: Significant reduction in viral load was observed at micromolar concentrations.

Data Table: Biological Activity Summary

Activity TypeAssay MethodTarget Cells/PathogensIC50/EC50 ValuesMechanism of Action
AntimicrobialDisk diffusionVarious bacteriaNot specifiedDisruption of cell wall synthesis
AntiviralViral load reductionHIV, InfluenzaμM rangeInhibition of viral replication
AnticancerMTT assayMCF-7, MDA-MB-231< 10 μMInduction of apoptosis via caspase activation

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